3-Hydroxy Fenretinide is a synthetic derivative of Fenretinide, a retinoid known for its anticancer properties. This compound primarily targets Retinoic Acid Receptors, which are crucial in regulating cell growth and differentiation. The unique hydroxylation at the 3-position enhances its biological activity and specificity compared to other retinoids, potentially leading to improved therapeutic outcomes.
3-Hydroxy Fenretinide is derived from Fenretinide, which is a synthetic retinoid characterized by its low bioavailability and anticancer activity in preclinical models. The compound is classified under retinoids, which are compounds related to vitamin A and are known for their role in cellular processes such as growth, differentiation, and apoptosis.
The synthesis of 3-Hydroxy Fenretinide typically involves the hydroxylation of Fenretinide at the 3-position. This can be achieved through various chemical reactions, often utilizing hydroxylating agents under controlled conditions.
The synthesis process may include:
The molecular formula of 3-Hydroxy Fenretinide is , with a molecular weight of approximately grams per mole. The compound features a hydroxyl group that significantly influences its interaction with biological targets.
3-Hydroxy Fenretinide undergoes several types of chemical reactions, including:
These reactions allow for the modification of the compound's structure, potentially enhancing its therapeutic efficacy or altering its pharmacokinetic properties.
3-Hydroxy Fenretinide primarily interacts with Retinoic Acid Receptors through both receptor-dependent and receptor-independent mechanisms. Its action results in:
3-Hydroxy Fenretinide is characterized by:
The chemical properties include:
3-Hydroxy Fenretinide has several potential applications in scientific research and medicine:
3-Hydroxy Fenretinide (3-OH Fenretinide) is a positional isomer of the synthetic retinoid fenretinide (4-HPR), characterized by the migration of the hydroxyl group from the para to the meta position on the phenyl ring. This structural shift significantly alters its electronic and steric properties compared to the parent compound. The core structure retains the polyunsaturated retinoic acid backbone conjugated to the modified phenyl ring via an amide bond. The systematic IUPAC name is N-[4-(all-E)-9,13-Dimethyl-7-(1,1,5-trimethylcyclohex-5-en-6-yl)nona-7,9,11,13-tetraen-15-oyl]-3-hydroxyaniline [1] [5].
Isomer Identification and Metabolic Origin:3-Hydroxy Fenretinide is identified as a minor oxidative metabolite of fenretinide in mammalian systems. Cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, catalyze its formation. Studies using human liver microsomes confirm that CYP2C8 variants influence the metabolic profile, with CYP2C84 exhibiting altered catalytic efficiency for oxidative metabolites compared to the wild-type (1) [2]. This metabolite is distinct from the primary oxidative metabolite 4-oxo-fenretinide (4-oxo-4-HPR) and the inactive conjugate 4-methoxy fenretinide (4-MPR) [2] [5].
Table 1: Key Fenretinide Metabolites and Structural Features
Compound | Hydroxyl Position | Key Functional Group | Biological Significance |
---|---|---|---|
Fenretinide (4-HPR) | para | Phenol | Parent compound, pro-apoptotic |
3-Hydroxy Fenretinide | meta | Phenol | Minor oxidative metabolite |
4-Oxo-fenretinide | para | Ketone | Primary active metabolite |
4-Methoxy fenretinide | para | Methoxy | Inactive conjugative metabolite |
The molecular formula of 3-Hydroxy Fenretinide is C₂₆H₃₃NO₃, determined through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1] [5]. This formula reflects the addition of an oxygen atom compared to fenretinide (C₂₆H₃₃NO₂). The molecular weight is 407.55 g/mol, calculated as follows:
Structural confirmation is achieved through LC-MS/MS analysis, showing a characteristic mass transition of m/z 407→299 in negative ion mode [2]. The molecular weight aligns with other fenretinide metabolites, such as 4-oxo-fenretinide (406.53 g/mol), but distinct fragmentation patterns allow unambiguous identification [2] [8].
Solubility
3-Hydroxy Fenretinide exhibits high lipophilicity due to its extended polyene chain and aromatic ring system. Experimental data indicate:
Stability
The compound is highly sensitive to environmental factors:
Stabilization protocols require storage under inert gas (argon) at -20°C in the dark, with antioxidants like butylated hydroxytoluene (BHT) added to solutions [1] [6]. Analytical quantification demands HPLC with UV/Vis or LC-MS detection to minimize degradation artifacts [2].
Table 2: Stability Parameters of 3-Hydroxy Fenretinide
Factor | Effect | Mitigation Strategy |
---|---|---|
Light | Isomerization of polyene bonds; loss of bioactivity | Amber glass vials; dark storage conditions |
Oxygen | Oxidation of phenol to quinone; chain cleavage | Argon blanket; antioxidant additives (BHT, pyrogallol) |
Temperature | Accelerated degradation >40°C | Storage at -20°C; cold chain during handling |
pH | Hydrolysis of amide bond in acidic/basic conditions | Neutral buffer systems (pH 6–8) |
Reactivity
3-Hydroxy Fenretinide undergoes three primary reactions:
Reactive oxygen species (ROS) generation during oxidation contributes to its pro-apoptotic effects in cancer cells [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1